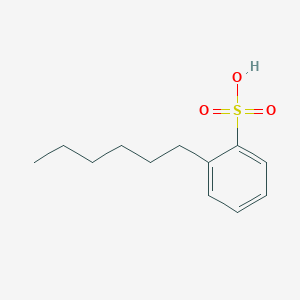

2-Hexylbenzene-1-sulfonic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

58425-67-5 |

|---|---|

Molecular Formula |

C12H18O3S |

Molecular Weight |

242.34 g/mol |

IUPAC Name |

2-hexylbenzenesulfonic acid |

InChI |

InChI=1S/C12H18O3S/c1-2-3-4-5-8-11-9-6-7-10-12(11)16(13,14)15/h6-7,9-10H,2-5,8H2,1H3,(H,13,14,15) |

InChI Key |

SYSFRXFRWRDPIJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC=CC=C1S(=O)(=O)O |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 2 Hexylbenzene 1 Sulfonic Acid

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a critical tool for identifying the specific functional groups present in a molecule by probing the vibrations of its chemical bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in identifying the key functional moieties within the 2-hexylbenzene-1-sulfonic acid structure. The FTIR spectrum is characterized by distinct absorption bands corresponding to the vibrations of the sulfonic acid group, the aromatic ring, and the alkyl chain.

The sulfonic acid group (-SO₃H) gives rise to several strong and characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent and typically appear in the ranges of 1350-1420 cm⁻¹ and 1165-1235 cm⁻¹, respectively. hakon-art.com Another key vibration is the S-O(H) stretch, which is observed for similar compounds around 1035-1055 cm⁻¹. hakon-art.comasianpubs.org The bending vibration of the S-O-H group can also be identified, often appearing near 1100-1120 cm⁻¹. hakon-art.com

Vibrations associated with the benzene (B151609) ring provide further structural confirmation. Aromatic C-H stretching vibrations are typically observed as a group of bands just above 3000 cm⁻¹. The characteristic C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region.

The hexyl group is identified by the C-H stretching and bending vibrations of its methylene (B1212753) (-CH₂) and methyl (-CH₃) groups. Asymmetric and symmetric stretching vibrations of these aliphatic groups are found in the 2850-2960 cm⁻¹ range, while their bending (scissoring and rocking) vibrations occur at lower wavenumbers, typically around 1465 cm⁻¹ and 720 cm⁻¹. tsijournals.com

Table 1: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric S=O Stretch | Sulfonic Acid | 1350 - 1420 |

| Symmetric S=O Stretch | Sulfonic Acid | 1165 - 1235 |

| S-O(H) Stretch | Sulfonic Acid | 1030 - 1060 |

| S-O-H Bend | Sulfonic Acid | 1100 - 1120 |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 |

| Aliphatic C-H Stretch | Hexyl Chain | 2850 - 2960 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. hyphadiscovery.com

¹H and ¹³C NMR for Structural Elucidation and Isomer Differentiation

Both proton (¹H) and carbon-13 (¹³C) NMR are essential for confirming the structure of this compound and, crucially, for distinguishing it from other positional isomers (e.g., 3-hexylbenzene-1-sulfonic acid and 4-hexylbenzene-1-sulfonic acid). hyphadiscovery.comethernet.edu.et

In the ¹H NMR spectrum , the protons on the aromatic ring appear as distinct multiplets in the downfield region (typically δ 7.2-8.0 ppm), with their specific chemical shifts and coupling patterns being highly dependent on the substitution pattern. The proton attached to the carbon bearing the sulfonic acid group will be the most downfield. The single proton on the carbon of the hexyl chain directly attached to the benzene ring (the benzylic proton) would appear as a multiplet, likely between δ 2.8 and 3.5 ppm. The methylene (-CH₂) protons of the hexyl chain will produce a series of overlapping multiplets in the δ 1.2-1.7 ppm range, while the terminal methyl (-CH₃) protons will appear as a triplet further upfield, typically around δ 0.9 ppm. researchgate.net

The ¹³C NMR spectrum provides complementary information. The carbons of the aromatic ring will resonate in the δ 125-150 ppm region. The carbon atom directly bonded to the electron-withdrawing sulfonic acid group will be the most deshielded in this region. The benzylic carbon (the CH group of the hexyl chain attached to the ring) would be expected in the δ 35-45 ppm range. The remaining carbons of the alkyl chain will appear in the upfield region (δ 14-32 ppm), with the terminal methyl carbon being the most shielded. beilstein-journals.org The specific chemical shifts of the aromatic carbons are key to differentiating between the 2-, 3-, and 4-hexyl isomers.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Aromatic CH | Ring | 7.2 - 8.0 | 125 - 140 |

| Aromatic C-SO₃H | Ring | - | 145 - 150 |

| Aromatic C-Alkyl | Ring | - | 140 - 145 |

| Benzylic CH | Alkyl Chain | 2.8 - 3.5 | 35 - 45 |

| Methylene (CH₂) | Alkyl Chain | 1.2 - 1.7 | 22 - 32 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Alkylbenzene Precursors and Desulfonated Products

Gas chromatography-mass spectrometry (GC-MS) is not suitable for the direct analysis of sulfonic acids like this compound due to their high polarity and essential nonvolatility. unlv.edu However, GC-MS is the method of choice for analyzing their nonpolar precursors and desulfonated products. The precursor, 2-hexylbenzene, can be readily analyzed to confirm the structure of the starting material before sulfonation.

In the GC-MS analysis of 2-hexylbenzene, the molecule would fragment in a predictable manner upon electron ionization. A common fragmentation pathway for alkylbenzenes is benzylic cleavage, which would result in the loss of a pentyl radical (C₅H₁₁) to form a highly stable tropylium (B1234903) ion or related C₇H₇⁺ species at a mass-to-charge ratio (m/z) of 91. core.ac.ukusgs.gov This m/z 91 peak is often the base peak in the mass spectra of such compounds. The molecular ion peak (M⁺) for hexylbenzene (B86705) would be observed at m/z 162. Analysis of desulfonated products, obtained through chemical degradation, can also be used to confirm the original alkylbenzene structure. unlv.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) for Sulfonic Acids

Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with an electrospray ionization (ESI) source, is the premier technique for the direct analysis of alkylbenzene sulfonic acids in various matrices. nih.govresearchgate.net

The separation is typically achieved using reversed-phase high-performance liquid chromatography (HPLC). Due to the strong acidic nature of the analyte, mobile phase additives such as ion-pairing reagents or buffers are often required to achieve good chromatographic peak shape and retention. tandfonline.comhelixchrom.com

For detection, ESI in the negative ion mode (ESI-) is highly effective. This compound readily loses a proton to form the corresponding sulfonate anion [M-H]⁻. For this compound (Molecular Weight: 242.35 g/mol ), this primary ion would be detected at m/z 241. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the [M-H]⁻ precursor ion is fragmented. A characteristic product ion for linear alkylbenzene sulfonates is often observed at m/z 183, corresponding to a dihydroxybenzenesulfonate fragment, which can be monitored for selective detection. nih.govshimadzu.com This allows for both unequivocal identification and sensitive quantification of the target compound. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Reaction Intermediates and Degradation Products

High-Resolution Mass Spectrometry (HRMS) is a critical tool for identifying reaction intermediates and degradation products of this compound. Unlike standard mass spectrometry, HRMS provides exact mass measurements, often to within a few parts per million (ppm), which allows for the determination of elemental compositions for unknown compounds. Techniques like electrospray ionization (ESI) are particularly effective for analyzing sulfonic acids, which are typically ionic. upce.cz

In the context of this compound synthesis or degradation studies, HRMS can intercept and identify transient intermediates that offer mechanistic insights. For instance, during sulfonation or subsequent reactions, various positional isomers or partially reacted species can be identified. nih.gov Similarly, when studying its environmental fate, HRMS can detect and structurally elucidate biodegradation products, which is crucial for understanding the compound's persistence and impact. The high sensitivity of negative-ion ESI-MS makes it well-suited for detecting the dissociated sulfonic acid group [R-SO₃]⁻. upce.cz

Table 1: Representative HRMS Data for a Hypothetical Degradation Product

| Observed m/z | Calculated Mass | Mass Error (ppm) | Proposed Formula | Possible Identity |

|---|---|---|---|---|

| 213.0798 | 213.0800 | -0.94 | C₁₁H₁₃O₃S⁻ | Carboxylated degradation intermediate |

Chromatographic Separation Methods

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for the separation and quantification of this compound from complex matrices. tubitak.gov.tr Reversed-phase (RP) HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed. mdpi.com

The separation of linear alkylbenzene sulfonates is influenced by the length of the alkyl chain; longer chains result in longer retention times. The mobile phase typically consists of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com To achieve good peak shape for the acidic sulfonate group, the pH of the mobile phase is often adjusted, or ion-pairing agents are added. tubitak.gov.tr Detection is commonly performed using a UV detector, as the benzene ring provides a suitable chromophore. For complex mixtures, coupling HPLC with mass spectrometry (HPLC-MS) provides enhanced selectivity and identification capabilities. upce.cz

Table 2: Example HPLC Method Parameters for Alkylbenzene Sulfonates

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

Post-Column Derivatization Strategies in HPLC for Enhanced Detection

When analyzing compounds that lack a strong chromophore or are present at trace levels, post-column derivatization (PCD) in HPLC can significantly enhance detection sensitivity and selectivity. nih.gov In this technique, after the analyte is separated on the HPLC column, it is mixed with a reagent in a reaction coil. This reaction produces a derivative that is more easily detected, for example, by fluorescence or visible light absorbance. nih.gov

While this compound has a UV-active benzene ring, PCD could be employed for detecting its non-UV-active degradation products or for analyses in highly complex matrices where selectivity is paramount. For example, if a degradation pathway resulted in the formation of primary or secondary amines, reagents like ninhydrin (B49086) or o-phthalaldehyde (B127526) (OPA) could be used in a PCD setup to form highly colored or fluorescent derivatives, respectively. nih.govwesternsydney.edu.au The choice of reagent depends on the functional groups of the target analytes. researchgate.net This approach avoids potential issues of multiple derivative products that can occur with pre-column derivatization.

Other Characterization Techniques for Functionalized Materials

This compound can be used to functionalize the surfaces of materials like silica (B1680970) or carbon to introduce acidic sites, altering their chemical and physical properties. mdpi.com Several techniques are essential for characterizing these modified materials.

Brunauer, Emmett, and Teller (BET) Analysis for Surface Area

Brunauer, Emmett, and Teller (BET) analysis is a fundamental technique for measuring the specific surface area of a material. measurlabs.com The method is based on the physical adsorption of a gas (typically nitrogen) onto the surface of the solid at cryogenic temperatures. upi.edu By analyzing the gas adsorption isotherm, the total surface area, pore volume, and pore size distribution can be determined. mdpi.com

When a material is functionalized with this compound, the sulfonic acid groups occupy space on the surface and within the pores. This typically leads to a measurable decrease in the specific surface area and pore volume compared to the unfunctionalized parent material. researchgate.net This data confirms the successful grafting of the functional groups onto the material's surface.

Table 3: Representative BET Analysis Data for a Sulfonic Acid-Functionalized Material

| Material | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) |

|---|---|---|

| Parent Material (e.g., SBA-15 Silica) | 650 | 1.10 |

Scanning and Transmission Electron Microscopies (SEM and TEM) for Morphology

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to investigate the morphology of functionalized materials at the micro- and nanoscale. mdpi.com

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography. It can reveal changes in surface texture, particle size, and aggregation that may occur after functionalization with this compound. For example, SEM images can show whether the functionalization process has maintained the integrity of the original particle shape. researchgate.net

Transmission Electron Microscopy (TEM) offers even higher magnification, providing detailed information about the internal structure of the material, including its porosity and the arrangement of functional groups. asu.edu For ordered porous materials like mesoporous silica, TEM can confirm that the pore structure remains intact after the sulfonic acid groups have been attached to the surface, which is critical for applications in catalysis or separation. researchgate.netmdpi.com

X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) for Material Properties

X-ray Diffraction (XRD)

X-ray diffraction is a powerful technique for investigating the crystalline structure of materials. For surfactants like this compound, XRD is particularly useful in studying their solid-state arrangement and the structure of their liquid crystalline phases. lscollege.ac.in Aromatic sulfonic acids are typically crystalline solids. docbrown.infowikipedia.org

In studies of similar linear alkylbenzene sulfonates (NaLAS) in detergent powders, Small-Angle X-ray Scattering (SAXS), a related technique, has been employed to characterize the lamellar phases. whiterose.ac.ukresearchgate.net These studies reveal the presence of multi-lamellar structures with varying d-spacings, which are influenced by factors such as humidity. whiterose.ac.uk For instance, at 33% relative humidity, NaLAS has been observed to exhibit four different sets of lamellar peaks. whiterose.ac.uk

Interactive Data Table: Representative Lamellar d-spacings for NaLAS at 33% RH

| Phase | d-spacing (Å) |

| 1 | 42.6 |

| 2 | 38.4 |

| 3 | 34.5 |

| 4 | 30.2 |

Note: This data is representative of linear alkylbenzene sulfonates and not specific to this compound.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS would provide detailed information about the carbon, oxygen, and sulfur environments.

In studies of sodium dodecylbenzene (B1670861) sulfonate (SDBS), a longer-chain homolog, XPS has been used to identify the characteristic binding energies of the constituent elements. tandfonline.comrsc.org The polar sulfonic acid group is known to adsorb onto surfaces with oxygen-containing functional groups. tandfonline.com

Interactive Data Table: Representative XPS Binding Energies for SDBS

| Element | Orbital | Binding Energy (eV) |

| C | 1s | ~284.8 |

| O | 1s | ~532.0 |

| S | 2p | ~168.0 |

Note: This data is representative of sodium dodecylbenzene sulfonate and serves as an estimate for this compound.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering is a technique used to determine the size distribution profile of small particles in suspension or polymers in solution. researchgate.net For amphiphilic molecules like this compound, DLS is instrumental in characterizing the size and aggregation behavior of micelles formed in solution above the critical micelle concentration (CMC).

The size of surfactant micelles is influenced by several factors, including the concentration of the surfactant, the ionic strength of the solution, and pH. muser-my.com Generally, for linear alkylbenzene sulfonates, the hydrodynamic diameter of micelles is in the nanometer range. The aggregation number and micelle size tend to increase with the length of the alkyl chain and the ionic strength of the solution. nih.gov

While specific DLS data for this compound is not available, studies on other ionic surfactants provide insight into typical micellar sizes. For instance, simulations of sodium hexyl sulfate (B86663), which has a similar alkyl chain length but a different head group, show the formation of predominantly spherical aggregates. nih.gov The size of these aggregates increases with higher ionic strength. nih.gov

Interactive Data Table: Representative Micelle Sizes for Ionic Surfactants

| Surfactant | Conditions | Z-average Diameter (nm) |

| Triton X-100 | 2x CMC | 7.5 |

| DTAB in 0.1M NaBr | Varies | ~2-3 |

Note: This data is from various ionic surfactants and illustrates the typical size range of micelles, not specific data for this compound. researchgate.net

Mechanistic Investigations and Chemical Reactivity of 2 Hexylbenzene 1 Sulfonic Acid

Acid-Catalyzed Reactions

The sulfonic acid group imparts strong Brønsted acidity (pKa < 1), making 2-Hexylbenzene-1-sulfonic acid an effective catalyst for a variety of organic transformations that proceed through proton-mediated pathways. ijsr.net

Alkylbenzene sulfonic acids are widely employed as catalysts in esterification reactions, often serving as a more efficient and environmentally benign alternative to mineral acids like sulfuric acid. scirp.orgaurak.ac.ae The reaction mechanism follows the classical Fischer esterification pathway where the sulfonic acid protonates the carbonyl oxygen of a carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by an alcohol. The long alkyl chain of this compound can enhance its solubility in organic media, which is advantageous in homogeneous catalysis.

Research on various alkylbenzene sulfonic acids demonstrates their high catalytic activity in producing esters from a range of alcohols and carboxylic acids. scirp.orgsemanticscholar.org These catalysts are effective even at low concentrations and are known for their stability at the high temperatures often required to drive the esterification equilibrium towards the product by removing water. google.com

| Reactants | Catalyst System | Key Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|

| Maleic anhydride (B1165640) + Fatty alcohol polyoxyethylene | p-Toluene sulfonic acid | 80°C, 8 h | 95.66% Yield | scirp.org |

| Acetic acid + 1-Butanol | Sulfonic acid functionalized mesoporous silica (B1680970) | Not specified | High conversion | aurak.ac.ae |

| Coconut oil + Methanol (Transesterification) | Linear alkylbenzene sulfonic acid (LABS) | Batch reactor | ~75% Conversion | ijsr.net |

| Glycol ether alcohol + Acetic acid | Long-chain alkylbenzene sulfonic acid | 155-185°C | Rapid reaction, high conversion | google.com |

Multicomponent reactions (MCRs), which involve the one-pot combination of three or more starting materials, are powerful tools in organic synthesis. scielo.br The catalytic activity of sulfonic acids is crucial in many MCRs, where the initial step often involves the protonation of a substrate to generate a reactive intermediate. scielo.br For instance, in the Biginelli or Hantzsch reactions, which produce heterocyclic compounds, a Brønsted acid catalyst is essential for activating an aldehyde component towards nucleophilic attack. scielo.brresearchgate.net

The role of this compound in such systems would be to act as a proton donor, initiating the reaction cascade. The efficiency of the catalyst can be influenced by its acidity and its ability to stabilize charged intermediates within the reaction medium. scielo.br

The alkylation of aromatic compounds, a cornerstone of industrial chemistry, is frequently catalyzed by strong acids. crimsonpublishers.com Sulfonic acids can catalyze the Friedel-Crafts alkylation of benzene (B151609) and its derivatives with olefins. crimsonpublishers.com The mechanism involves the protonation of the alkene by the sulfonic acid to generate a carbocation intermediate. This electrophilic carbocation then attacks the electron-rich aromatic ring, leading to the formation of a new carbon-carbon bond.

A key feature of this process is the potential for the carbocation intermediate to undergo rearrangement via hydride or alkyl shifts to form a more stable carbocation. etsu.edu When an alkene is used to alkylate benzene in the presence of an acid catalyst like this compound, a mixture of positional isomers of the alkylbenzene product is often formed. For example, the alkylation of benzene with 1-decene (B1663960) using trifluoromethane (B1200692) sulfonic acid yields a mixture of 2-, 3-, 4-, and 5-phenyldecane, demonstrating the concurrent isomerization pathways. crimsonpublishers.com

| Catalyst | Conditions | 1-Decene Conversion | 2-LAB Selectivity | Reference |

|---|---|---|---|---|

| Trifluoromethane sulfonic acid | 80°C, 20 min, Benzene/Olefin ratio = 8 | 100% | 42.29% | crimsonpublishers.com |

| HF (traditional catalyst) | Industrial conditions | High | ~15% | crimsonpublishers.com |

Radical-Mediated Transformations

While less common than its acid-catalyzed reactions, the sulfonic acid moiety and the alkylbenzene structure can participate in radical processes, particularly involving hydrogen atom transfer and the formation of sulfur-centered radicals.

Hydrogen atom transfer (HAT) is a fundamental reaction involving the movement of a proton and an electron. nih.gov The thermodynamics of this process are governed by the bond dissociation enthalpy (BDE) of the bond being broken. While direct BDE data for sulfonic acids is scarce, studies on the closely related sulfinic acids (RSO₂H) provide valuable insight. The O-H BDE of phenylsulfinic acid has been determined to be approximately 78.3 kcal/mol. rsc.org This value is intermediate between that of thiols (~87 kcal/mol) and sulfenic acids (~70 kcal/mol). nih.gov

The kinetics of HAT reactions are also critical. The rate constants for HAT from sulfinic acids to reactive radicals like alkyl radicals are on the order of 10⁶ M⁻¹s⁻¹. nih.gov This reactivity is significantly influenced by the solvent, as the strong hydrogen-bond-donating ability of the acidic proton can be attenuated in hydrogen-bond-accepting solvents. nih.govrsc.org

| Parameter | Compound | Value | Reference |

|---|---|---|---|

| O-H Bond Dissociation Enthalpy (BDE) | Phenylsulfinic acid | ~78.3 kcal/mol | rsc.org |

| Rate Constant (kH) for HAT to Alkyl Radicals | Phenylsulfinic acid | (5.2 ± 0.7) × 10⁴ M⁻¹s⁻¹ (in THF) | rsc.org |

| Rate Constant (kH) for HAT to Alkoxyl Radicals | Sulfinic acids (general) | ~10⁸ M⁻¹s⁻¹ | nih.gov |

The this compound molecule can undergo oxidation at two primary sites: the hexyl side chain and the sulfonic acid group. The oxidation of the alkyl side chain of alkylbenzenes typically proceeds through a free-radical autooxidation mechanism. researchgate.net This involves the initial abstraction of a hydrogen atom from the alkyl chain to form a carbon-centered radical, which then reacts with molecular oxygen to form a peroxyl radical intermediate. This intermediate can then propagate a chain reaction leading to various oxidation products.

The sulfonic acid group can also be a source of radicals. Homolytic cleavage of the S-O or C-S bonds, though requiring significant energy, can lead to the formation of sulfonyl radicals (RSO₂•). These radicals are key intermediates in processes like the autoxidation of related sulfinic acids. nih.gov Sulfonyl radicals can be generated from sulfinyl sulfones and have been trapped and studied, confirming their role in radical reaction sequences. nih.gov Furthermore, the catalyzed air oxidation of alkylated benzene sulfonic acid salts is a known pathway to produce sulfobenzene carboxylic acids, indicating that the alkyl group can be oxidized while the sulfonate group remains intact under specific conditions. google.com

Derivatization Reactions for Functionalization

The sulfonic acid group in this compound is a versatile functional handle that allows for a variety of derivatization reactions. These transformations are crucial for modifying the compound's physical and chemical properties, enabling its use in diverse applications. Key derivatization pathways include the formation of sulfonates, sulfonyl chlorides, and esters; condensation reactions with organic molecules like carbohydrates; and complex formation with metal ions.

Formation of Sulfonates, Sulfonyl Chlorides, and Esters

The conversion of this compound into its corresponding sulfonates, sulfonyl chlorides, and sulfonic esters represents a fundamental set of transformations for this compound. These derivatives serve as important intermediates and end-products with tailored properties.

Sulfonates Sulfonates are the salts of sulfonic acids, typically formed through a straightforward acid-base neutralization reaction. As sulfonic acids are generally strong acids, their corresponding sulfonate conjugate bases are weak. wikipedia.org The reaction of this compound with an alkali metal hydroxide (B78521), such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), readily yields the corresponding water-soluble metal sulfonate salt. wikipedia.org This process is analogous to the neutralization step used in the production of linear alkylbenzene sulfonate surfactants. The resulting 2-hexylbenzene-1-sulfonate salt possesses amphiphilic properties due to the combination of the hydrophobic hexylbenzene (B86705) tail and the hydrophilic sulfonate head group.

Sulfonyl Chlorides 2-Hexylbenzene-1-sulfonyl chloride is a key reactive intermediate that can be synthesized from the parent sulfonic acid. Sulfonyl chlorides are significantly more reactive than sulfonic acids and are precursors to other derivatives like sulfonamides and sulfonate esters. acs.org A common laboratory and industrial method for this conversion is the reaction of the sulfonic acid or its sodium salt with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). wikipedia.orgwikipedia.org Alternatively, direct chlorosulfonation of hexylbenzene using an excess of chlorosulfonic acid can also produce the desired sulfonyl chloride, though this method may yield other isomers and disubstituted products.

Sulfonic Esters Sulfonic esters, or sulfonates, are formed by the reaction of this compound with an alcohol, a process known as esterification. wikipedia.org This reaction is typically performed by heating the sulfonic acid and the desired alcohol, often with the removal of water to drive the equilibrium toward the ester product. The direct esterification can be slow, so a more common route involves the alcoholysis of the more reactive 2-hexylbenzene-1-sulfonyl chloride. wikipedia.orgwikipedia.org In this two-step process, the sulfonic acid is first converted to the sulfonyl chloride, which then readily reacts with an alcohol in the presence of a non-nucleophilic base (like pyridine) to yield the sulfonic ester. wikipedia.org

| Derivative Type | General Reaction | Typical Reagents | Product Formed |

|---|---|---|---|

| Sulfonate Salt | Acid-Base Neutralization | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | Sodium 2-hexylbenzene-1-sulfonate |

| Sulfonyl Chloride | Chlorination | Thionyl Chloride (SOCl₂), Phosphorus Pentachloride (PCl₅) | 2-Hexylbenzene-1-sulfonyl chloride |

| Sulfonic Ester | Esterification (from Sulfonyl Chloride) | Alcohol (e.g., Methanol, Ethanol), Pyridine | Alkyl 2-hexylbenzene-1-sulfonate |

Condensation Reactions with Organic Substrates (e.g., Carbohydrates)

Aromatic sulfonic acids, including this compound, can undergo condensation reactions with certain organic substrates, such as carbohydrates, under specific conditions. These reactions lead to the formation of new carbon-carbon bonds and more complex molecular architectures.

Research has demonstrated the reaction between benzene sulfonic acid and carbohydrates like cellulose (B213188) in the presence of a strong catalyst such as hydrogen fluoride (B91410). researchgate.net In this process, the cellulose polymer is broken down into its constituent glucose units. The aromatic ring of the sulfonic acid then acts as a nucleophile, attacking the reactive species derived from the glucose, leading to a condensation product. researchgate.net The resulting product from the reaction with benzene sulfonic acid and cellulose-derived glucose residues was identified as 1,1-di-(sulfophenyl)-1-desoxy glucitol. researchgate.net This indicates that two molecules of the sulfonic acid react with one modified glucose unit.

By analogy, this compound would be expected to react similarly, yielding a corresponding di-substituted glucitol derivative. The hexyl group on the benzene ring would be retained in the final product, imparting significant hydrophobicity. Such reactions highlight the ability of the activated aromatic ring of sulfonic acids to participate in electrophilic substitution-type condensation reactions, creating complex adducts from simple biomolecules.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Anticipated Product Type |

|---|---|---|---|

| This compound | Cellulose or Glucose | Hydrogen Fluoride (HF), Anhydrous | 1,1-di-(2-hexyl-sulfophenyl)-1-desoxy glucitol |

Reactions with Metal Ions for Complex Formation

The interaction of this compound with metal ions can lead to the formation of both simple salts and more intricate coordination complexes. The nature of the product depends on the metal ion, the reaction conditions, and the coordination environment.

Metal Salt Formation The most straightforward reaction is the formation of metal sulfonates, which are ionic salts. This occurs when the acidic proton of the sulfonic acid group is replaced by a metal cation. These reactions can be achieved by treating the sulfonic acid with metal oxides, hydroxides, carbonates, or alkoxides. google.comepo.org For example, reacting this compound with calcium hydroxide, Ca(OH)₂, would yield calcium 2-hexylbenzene-1-sulfonate. These metal sulfonates have applications as additives in lubricating oils and as catalysts.

Coordination Complexes Beyond simple salt formation, the sulfonate group (R-SO₃⁻) can act as a ligand in a coordination complex, donating electron density from its oxygen atoms to a metal center. purdue.edu The sulfonate anion is the conjugate base of a strong acid, making it a weak base and generally a weak coordinating ligand. wikipedia.org However, coordination is still possible, particularly with hard metal cations. The sulfonate group can bind to a metal ion in a monodentate fashion (through one oxygen atom) or a bidentate fashion (through two oxygen atoms). wikipedia.org Computational studies on resins containing sulfonic acid groups have shown optimized conformations for complexes with various metal ions, including Ca²⁺, Mg²⁺, Fe³⁺, and Al³⁺, illustrating the potential for these interactions. researchgate.net The formation of such complexes is crucial in applications like ion-exchange resins, where sulfonic acid groups are used to selectively bind metal ions. researchgate.net

| Interaction Type | Metal-Containing Reactant | Resulting Compound | Nature of Bonding |

|---|---|---|---|

| Salt Formation | Metal Hydroxide (e.g., Ca(OH)₂) | Metal Sulfonate (e.g., Calcium 2-hexylbenzene-1-sulfonate) | Primarily Ionic |

| Coordination Complex | Metal Ion (e.g., Fe³⁺, Al³⁺) | Metal-Sulfonate Complex | Coordinative (from sulfonate oxygens to metal center) |

Catalytic Applications of 2 Hexylbenzene 1 Sulfonic Acid and Its Derivatives

Catalyst Design and Engineering Principles

Influence of Acid Site Density and Porosity on Catalytic Activity

The catalytic efficacy of heterogeneous acid catalysts, including those based on 2-hexylbenzene-1-sulfonic acid and its derivatives, is intrinsically linked to the density and accessibility of their active acid sites, as well as the physical structure of the support material. mdpi.comnih.gov The porosity, surface area, and pore volume of the catalyst support play a crucial role in determining the availability of sulfonic acid groups to the reactant molecules. mdpi.com

In sulfonic acid-functionalized materials, the method of preparation significantly impacts these properties. For instance, when sulfonic acid groups are grafted onto the surface of a support like silica (B1680970), there is often a decrease in both surface area and pore volume. mdpi.com Conversely, co-condensation methods, where the functional groups are integrated during the formation of the support material, can result in high surface area and pore volume, with catalytic sites located on the internal surfaces. mdpi.com This internal functionalization can also influence the selectivity of a reaction, as the pore structure may only permit molecules with specific steric characteristics to access the active sites. mdpi.com

Research on various solid acid catalysts demonstrates a direct correlation between the number of accessible acid sites and the catalytic performance. For materials like sulfonic acid-functionalized mesoporous silica, a larger surface area, a result of its porous channels, provides more locations for active sites, enhancing catalytic activity. nih.gov However, the process of functionalizing the surface with sulfonic acid groups can lead to a reduction in surface area and pore volume compared to the original support material. nih.gov This trade-off highlights the importance of optimizing the synthesis process to maximize acid site density without critically compromising the porous structure that allows reactant access.

The following table illustrates the typical relationship between the structural properties and acid density of a sulfonic acid-functionalized mesoporous silica catalyst, based on data for analogous systems.

| Catalyst Sample | Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Size (nm) | Acid Site Density (mmol H⁺/g) |

| Mesoporous Silica Support (Parent) | 1050 | 0.98 | 3.7 | N/A |

| Sulfonic Acid-Functionalized Silica (Pre-catalyst) | 750 | 0.63 | 3.4 | 1.2 |

| Sulfonic Acid-Functionalized Silica (Post-reaction) | 735 | 0.61 | 3.4 | 1.1 |

This table is illustrative and compiled from data on analogous sulfonic acid-functionalized mesoporous silica systems to demonstrate the principles of how functionalization affects physical properties.

Stability and Recyclability of Catalytic Systems

A critical factor for the industrial application of solid acid catalysts is their stability and the ability to be recycled and reused over multiple reaction cycles. mdpi.com For catalysts based on this compound and related structures, a primary challenge to stability is the leaching of the sulfonic acid groups from the support material into the reaction medium. mdpi.com This loss of active sites leads to a decline in catalytic activity over time.

To address this, research has focused on strongly anchoring the sulfonic acid groups to robust support materials. Carbon-based solid acid catalysts functionalized with alkylbenzene sulfonic acids have demonstrated notable stability. scirp.orgsemanticscholar.org In studies on esterification reactions, these catalysts could be recycled and reused multiple times without a significant drop in performance. scirp.orgresearchgate.net For example, a novel carbon-based solid acid catalyst prepared with alkylbenzene sulfonic acid was reused for five cycles in an esterification reaction, with its activity remaining largely unchanged. scirp.orgsemanticscholar.orgresearchgate.net

The choice of support material and the nature of the linkage between the support and the sulfonic acid group are paramount. Using hydrophobic support materials can also enhance stability by preventing the deactivation of the catalyst by water, which may be present as a reactant or a byproduct. mdpi.com The structural integrity of the support itself is also key; for instance, perturbations to the pore structure after multiple catalytic reactions can lead to a decrease in surface area and pore volume, potentially reducing catalyst efficiency. nih.gov

The recyclability of such catalysts is a cornerstone of green chemistry, aiming to replace corrosive and difficult-to-separate liquid acid catalysts like sulfuric acid. nus.edu.sg The reusability of a solid alkylbenzene sulfonic acid catalyst is demonstrated in the following data from an esterification reaction.

| Cycle Number | Catalytic Activity (Conversion %) |

| 1 | 94.5 |

| 2 | 94.2 |

| 3 | 93.8 |

| 4 | 93.5 |

| 5 | 93.2 |

This data is representative of the performance of carbon-based solid acid catalysts functionalized with alkylbenzene sulfonic acids in esterification reactions, as described in the literature. scirp.orgsemanticscholar.org

This consistent performance across multiple cycles underscores the potential for developing stable and reusable catalytic systems based on immobilized alkylbenzene sulfonic acids. scirp.orgnus.edu.sg

Computational Chemistry and Modeling of 2 Hexylbenzene 1 Sulfonic Acid

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energetics of molecules. These calculations can provide valuable information about molecular properties such as bond lengths, bond angles, charge distributions, and spectroscopic properties.

While specific quantum chemical calculations for 2-hexylbenzene-1-sulfonic acid are not readily found in the literature, the electronic structure of similar sulfonamide-Schiff base derivatives has been investigated using methods like Density Functional Theory (DFT). nih.gov Such studies typically involve optimizing the molecular geometry to find the most stable conformation and then calculating various electronic properties. For instance, the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial as the energy gap between them determines the chemical reactivity and kinetic stability of the molecule. nih.gov

Table 1: Representative Theoretical Electronic Transition Data for a Sulfonamide-Schiff Base Derivative

| Transition | Wavelength (nm) | Key Contributions |

|---|---|---|

| HOMO -> LUMO | 363 | 96% |

| H-1 -> LUMO | 313 | 76% |

| H-4 -> LUMO | 288 | 18% |

| HOMO -> L+1 | 288 | 21% |

| HOMO -> L+3 | 288 | 50% |

Source: Adapted from data on a related sulfonamide compound. nih.gov

The prediction of bond dissociation enthalpies is a key application of quantum chemistry in understanding the metabolic stability of molecules. rowansci.com BDEs can identify the weakest bonds in a molecule, which are often the sites of metabolic degradation. rowansci.com Although specific BDE data for this compound is not available, quantum chemical methods are routinely used to calculate these values for a wide range of organic molecules, aiding in the prediction of their metabolic fate. rowansci.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations can provide detailed information about the conformational dynamics, intermolecular interactions, and thermodynamic properties of molecular systems.

MD simulations have been employed to study the behavior of linear alkylbenzene sulfonates (LAS) in different environments. For example, simulations of LAS molecules in hydrated crystal, tilted gel, and liquid crystal phases have revealed that the conformational relaxation of the LAS molecule is highly dependent on the phase. nih.gov In the liquid crystal phase, the conformation relaxes rapidly, while in the hydrated crystal and tilted gel phases, the relaxation is much slower. nih.gov The relaxation time for the sulfonate head group and the benzene (B151609) ring is significantly longer than that for the alkyl chain. nih.gov Furthermore, the orientation of the sulfonate group and the benzene ring can be influenced by the formation of salt bridges with counterions like sodium. nih.gov

The sulfonation of linear alkylbenzenes is a key industrial process. researchgate.net The reaction mechanism involves an electrophilic aromatic substitution, where sulfur trioxide (or a related electrophile) attacks the benzene ring. chemistrysteps.comlibretexts.org The reaction is reversible, and desulfonation can occur under certain conditions, such as in the presence of dilute sulfuric acid. chemistrysteps.com While specific free energy landscapes for the sulfonation of hexylbenzene (B86705) to form this compound are not detailed in the available literature, computational methods can be used to model such reaction pathways, providing insights into the transition states and activation energies involved.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity or physical properties. For surfactants like LAS, SAR studies are crucial for understanding how changes in the molecular structure, such as the length of the alkyl chain or the position of the benzene ring, affect their performance and environmental impact.

For the general class of linear alkylbenzene sulfonates, it has been established that sorption to surfaces like wastewater sludge increases with increasing alkyl chain length. nih.gov This is attributed to a hydrophobic bonding mechanism. nih.gov The aquatic toxicity of LAS is also influenced by the alkyl chain length, with longer chains generally exhibiting higher toxicity. cleaninginstitute.org The position of the phenyl group on the alkyl chain also plays a role; for instance, external isomers (like the 2-phenyl isomer) have been shown to have higher adsorption coefficients than internal isomers. cleaninginstitute.org

Table 2: Effect of Alkyl Chain Length on the Acute Toxicity of LAS to Daphnia magna

| LAS Homolog | EC50 (mg/L) |

|---|---|

| C14 | 0.68 |

| C13 | 2.6 |

| C12 | 5.9 |

| C11 | 21.2 |

| C10 | 27.6 |

Source: Adapted from Maki and Bishop, 1979. cleaninginstitute.org

Correlation of Molecular Descriptors with Chemical Reactivity

The chemical reactivity of this compound, a member of the linear alkylbenzene sulfonate (LAS) class of compounds, is intrinsically linked to its molecular structure. Computational studies on LAS molecules utilize molecular descriptors to quantify structural features and correlate them with reactivity. These descriptors can be broadly categorized into topological, geometrical, and quantum-chemical parameters.

For LAS compounds, key molecular descriptors influencing reactivity include the length of the alkyl chain, the position of the phenyl group on this chain, and the electronic properties of the molecule. Molecular dynamics simulations of various LAS homologues and isomers have shown that these structural attributes significantly affect their behavior at interfaces, which is a crucial aspect of their reactivity as surfactants. nih.govacs.orgresearchgate.net

Quantum-chemical descriptors, such as the distribution of partial charges, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map, are fundamental to understanding the reactivity of this compound. The sulfonate group (-SO3H) is strongly electron-withdrawing, creating a significant negative charge localization and a hydrophilic head. The hexylbenzene portion constitutes the hydrophobic tail. The interaction between these two moieties governs the molecule's surfactant properties and its reactivity in processes like sulfonation. acs.orgresearchgate.net

The table below illustrates some of the key molecular descriptors for this compound and their expected correlation with its chemical reactivity.

| Molecular Descriptor | Value/Description for this compound | Correlation with Chemical Reactivity |

| Alkyl Chain Length | 6 carbons (hexyl group) | Influences hydrophobicity and interfacial properties. nih.gov |

| Phenyl Group Position | Attached to the 2nd carbon of the alkyl chain | Affects molecular packing and conformational dynamics. matsci.org |

| Hydrophilic-Lipophilic Balance (HLB) | Calculated based on the relative size of the hydrophilic sulfonate head and the hydrophobic hexylbenzene tail | Determines surfactant efficacy and application. |

| HOMO-LUMO Gap | Quantum-chemically calculated energy difference | A smaller gap generally indicates higher reactivity in chemical reactions. |

| Electrostatic Potential | Negative potential around the sulfonate group, relatively neutral potential on the alkyl chain | Guides interactions with polar and non-polar species. |

Predictive Modeling for Functional Properties

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is a powerful tool for estimating the functional properties of chemicals like this compound based on their molecular structure. For the broader class of linear alkylbenzene sulfonates (LAS), QSAR models have been successfully developed to predict properties such as biodegradability and aquatic toxicity. nih.govnih.govresearchgate.net

These models establish a mathematical relationship between one or more molecular descriptors and a specific property. For this compound, predictive models can be employed to estimate its performance as a surfactant, its environmental fate, and its potential biological activity. The development of such models relies on experimental data from a series of related compounds to establish a statistically robust correlation.

The functional properties of surfactants are of particular interest for predictive modeling. A Graph Neural Network (GNN)-based QSPR model has been developed to predict surfactant properties like the critical micelle concentration (CMC), limiting surface tension (γcmc), and maximal packing density (Γmax). mdpi.com For this compound, such a model could predict its effectiveness in reducing surface tension.

The table below outlines some functional properties of this compound and how predictive models can be utilized to estimate them.

| Functional Property | Relevant Molecular Descriptors | Predictive Modeling Approach | Predicted Outcome |

| Biodegradability | Alkyl chain length, position of the phenyl group | QSAR models based on experimental data from various LAS isomers. nih.gov | Estimation of the rate and extent of biodegradation in different environmental compartments. |

| Aquatic Toxicity | Hydrophobicity (log Kow), alkyl chain length | QSAR models developed for fish and daphnids using data from LAS homologues. nih.govresearchgate.net | Prediction of acute and chronic toxicity to aquatic organisms. |

| Surfactant Efficacy (e.g., CMC) | Molecular weight, alkyl chain structure, head group type | QSPR models, potentially using machine learning approaches like GNNs. mdpi.com | Estimation of the concentration at which micelles begin to form, a key indicator of surfactant performance. |

| Interfacial Tension Reduction | Molecular architecture, including the "effective" length of the alkyl tail | Molecular dynamics simulations and theoretical models like the Kirkwood-Buff theory. matsci.org | Prediction of the molecule's ability to lower the interfacial tension between oil and water phases. |

These predictive models are crucial in the rational design of surfactants and for assessing the environmental impact of chemicals, allowing for the estimation of key properties without the need for extensive and time-consuming experimental testing.

No Specific Data Available for this compound

Following a comprehensive search of scientific literature, it has been determined that there is insufficient specific data available for the chemical compound "this compound" to generate the requested article. The strict requirement to focus solely on this specific compound cannot be met, as research literature does not provide the necessary details for the outlined sections.

The conducted searches for information on biodegradation, abiotic transformation, and environmental fate modeling yielded results for related, but structurally distinct, compounds. These include:

Linear Alkylbenzene Sulfonates (LAS): The majority of available research focuses on LAS with longer alkyl chains (typically C10-C14), which are commercially significant in detergents. While this compound is a type of LAS, the environmental behavior and degradation kinetics of a C6-chain compound may differ significantly from its longer-chain counterparts.

sec-Hexylbenzene: Information was found for this compound, but it lacks the critical sulfonate group, meaning its degradation pathways are not representative. nih.gov

Benzenesulfonic Acid (BSA): Data is available for the parent molecule without the hexyl side chain. The absence of the alkyl group fundamentally alters the compound's properties and its interaction with microbial and abiotic degradation processes.

Other Sulfonated Aromatic Compounds: Studies on compounds like 4-octylbenzene sulfonate, dodecylbenzenesulfonate, and various sulfonated aromatic amines were found, but these are not suitable proxies for this compound. core.ac.uknih.gov

Specifically, no peer-reviewed studies or reports could be located that address the following points for This compound :

Environmental Behavior and Degradation Pathways of 2 Hexylbenzene 1 Sulfonic Acid

Environmental Fate Parameters and Modeling:No available parameters or modeling studies specific to this compound.

Due to the absence of specific research on 2-Hexylbenzene-1-sulfonic acid, generating a scientifically accurate and thorough article that adheres to the provided outline is not possible. Extrapolating data from other related compounds would violate the explicit instructions to focus solely on the requested chemical and would be scientifically unsound.

Factors Influencing Environmental Partitioning and Mobility (e.g., Water Solubility, Partition Coefficient)

The distribution of this compound in the environment is largely governed by its partitioning behavior between water, soil, sediment, and air. This behavior is, in turn, determined by its fundamental physicochemical properties, primarily its water solubility and its octanol-water partition coefficient (Kow).

Water Solubility:

Octanol-Water Partition Coefficient (Log Kow):

The octanol-water partition coefficient is a key parameter used to predict the environmental distribution of a chemical. A higher log Kow value indicates a greater tendency for a substance to partition into organic phases, such as soil organic matter and biological tissues, rather than remaining in the water column. For this compound, the log Kow is influenced by the hydrophobic hexylbenzene (B86705) portion of the molecule.

While a precise experimental value for this compound is not available, estimations based on its structure can be made using computational models. The position of the phenyl group on the alkyl chain also influences the log Kow. Isomers with the phenyl group located more towards the center of the alkyl chain tend to be more hydrophobic than those with the phenyl group at the end of the chain.

The partitioning behavior of this compound indicates that it will have a tendency to adsorb to sludge in wastewater treatment plants and to organic matter in soil and sediments. This adsorption reduces its concentration in the water phase and can influence its bioavailability and subsequent degradation.

Interactive Data Table: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Significance for Environmental Partitioning |

| Water Solubility | Moderately to highly soluble | Influences its mobility in aquatic systems. Higher solubility leads to greater dispersal in water. |

| Log Kow | Estimated to be in the range of 2-4 | Indicates a tendency to partition to organic matter in soil and sediment, reducing its concentration in the water column. |

Development of Predictive Models for Environmental Persistence

Predicting the environmental persistence of chemicals like this compound is essential for environmental risk assessment. Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for this purpose, particularly when experimental data is limited. nih.goveuropa.eu These models establish a mathematical relationship between the chemical structure of a compound and its environmental fate properties, such as biodegradability. nih.govuci.edu

For linear alkylbenzene sulfonates, QSAR models have been developed to predict their primary and ultimate biodegradation rates. nih.gov These models take into account key molecular descriptors, including:

Alkyl Chain Length: The length of the alkyl chain is a critical factor. Generally, LAS with shorter alkyl chains biodegrade more rapidly.

Position of the Phenyl Group: The point of attachment of the benzene (B151609) ring to the alkyl chain significantly impacts biodegradability. Isomers with the phenyl group located further from the end of the alkyl chain (more internal isomers) tend to biodegrade more slowly. This is often referred to as the "distance principle." For this compound, the phenyl group is at the second carbon position, making it an external isomer which is generally more readily biodegradable than internal isomers.

Branching: While this compound is a linear alkylbenzene sulfonate, any branching in the alkyl chain would significantly decrease the rate of biodegradation. stackexchange.com

The initial step in the aerobic biodegradation of LAS involves the enzymatic oxidation of the terminal methyl group of the alkyl chain. nih.gov The accessibility of this terminal methyl group to microbial enzymes is a key determinant of the biodegradation rate. The position of the large, polar sulfophenyl group can sterically hinder this initial enzymatic attack. nih.gov

Predictive models for LAS biodegradation often use descriptors that quantify the distance between the sulfonate group and the end of the alkyl chain. A larger distance generally correlates with a faster biodegradation rate.

Interactive Data Table: Factors Influencing Predicted Environmental Persistence of this compound

| Structural Feature | Influence on Biodegradation | Predicted Persistence |

| Linear C6 Alkyl Chain | Shorter alkyl chains are generally more rapidly biodegraded. | Lower persistence compared to longer-chain LAS. |

| Phenyl Group at C2 Position | External isomers are more readily biodegraded than internal isomers due to less steric hindrance for enzymatic attack. | Lower persistence. |

| Absence of Branching | Linear alkyl chains are more easily biodegraded by microorganisms. stackexchange.com | Lower persistence compared to branched isomers. |

Applications in Advanced Materials Science

Polymeric Materials and Functionalization

The incorporation of sulfonic acid groups into polymer structures can dramatically alter their physical and chemical properties, introducing functionalities useful in a variety of advanced applications.

Photoresponsive systems are smart materials that can change their properties upon exposure to light. While direct applications of 2-Hexylbenzene-1-sulfonic acid in this area are an emerging field of research, the fundamental structure of alkylbenzene sulfonates lends itself to the design of photo-switchable materials. The integration of a photosensitive moiety, such as an azobenzene (B91143) group, into the molecular structure can create a photoresponsive surfactant. nih.govderby.ac.uk The isomerization of the azobenzene unit between its trans and cis states, triggered by specific wavelengths of light, alters the geometry and polarity of the molecule. nih.gov

Deep Eutectic Solvents (DESs) are a class of green solvents formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD), resulting in a mixture with a significantly lower melting point than its individual components. rsc.orgnih.gov These solvents are gaining traction in polymer chemistry as sustainable media for synthesis and processing. magtech.com.cnnih.govmdpi.com

This compound, with its acidic proton on the sulfonate group, has the potential to act as an HBD in a DES formulation. The combination of its acidic nature and surfactant structure makes it a "task-specific" component. nih.gov When used as part of a DES for polymer synthesis, it could perform multiple roles simultaneously:

Solvent Medium: Providing a non-volatile and often biodegradable liquid phase for the polymerization reaction. rsc.org

Acid Catalyst: The sulfonic acid group can catalyze acid-driven polymerization reactions, such as polycondensation.

Template/Structure-Directing Agent: The amphiphilic nature of the molecule can lead to self-assembly within the DES, potentially creating nanostructured environments that can template the formation of porous or structured polymers.

This multi-functionality aligns with the principles of green chemistry by combining solvent, catalyst, and template into a single, potentially recyclable component. rsc.orgrsc.org

Surface Active Agents and Colloidal Systems

This compound is a member of the linear alkylbenzene sulfonate (LAS) family, which are among the most widely used anionic surfactants in both industrial and household applications. firp-ula.orgmdpi.com Its amphiphilic nature, with a distinct polar head and nonpolar tail, governs its behavior at interfaces and in solution. firp-ula.org

As an anionic surfactant, this compound is a highly effective component in detergent and cleaner formulations. firp-ula.orgsancolo.com Its primary function is to reduce the surface tension of water and the interfacial tension between water and oily substances, which is fundamental to the cleaning process. firp-ula.org Alkylbenzene sulfonates are known for their good wetting, emulsifying, dispersing, and foaming abilities. sancolo.com

The structure of the alkyl chain plays a significant role in the surfactant's performance. Linear alkylbenzene sulfonates are valued for their biodegradability compared to their branched counterparts. firp-ula.org The hexyl group provides a balance of hydrophobicity suitable for a range of applications. In formulations, these surfactants work by adsorbing at interfaces, lowering the energy required to spread a liquid over a surface (wetting) and stabilizing mixtures of immiscible liquids like oil and water (emulsification). sancolo.comcolumbia.edu

| Compound | Average Molecular Weight (g/mol) | Critical Micelle Concentration (CMC) | Surface Tension at CMC (γcmc) | Key Applications |

|---|---|---|---|---|

| Sodium Linear Alkylbenzene Sulfonate (General) | ~340 | 1.2–2.9 mM | ~30-36 mN/m | Detergents, Cleaners, Emulsifiers sancolo.commdpi.comwhiterose.ac.uk |

| Sodium Di-hexylbenzene Sulfonate | Not Specified | Not Specified | 32.70 mN/m | Enhanced Emulsifying/Wetting researchgate.net |

| Sodium Dodecylbenzene (B1670861) Sulfonate (SDBS) | ~348 | ~1.2 mM | 36.0 mN/m | Reference Surfactant, Detergents researchgate.net |

In aqueous solutions, when the concentration of an amphiphilic molecule like this compound surpasses a specific threshold known as the Critical Micelle Concentration (CMC), the molecules spontaneously self-assemble into colloidal aggregates called micelles. columbia.edubohrium.com This process is driven by the hydrophobic effect; the hydrophobic hexylbenzene (B86705) tails aggregate to minimize their contact with water, while the hydrophilic sulfonate heads remain exposed to the aqueous phase. nthu.edu.tw

Micelle formation is a key aspect of the functionality of detergents, as the hydrophobic core of the micelles can encapsulate and solubilize oils and greases, lifting them from surfaces. columbia.edu The CMC is a critical parameter, as many properties of the surfactant solution, such as surface tension and conductivity, change abruptly at this concentration. columbia.edumdpi.com For linear alkylbenzene sulfonates, the CMC is influenced by factors like alkyl chain length and the presence of electrolytes. bohrium.comniscpr.res.innih.gov The addition of cations, such as Ca²⁺, can decrease the CMC by shielding the electrostatic repulsion between the anionic head groups, promoting easier aggregation. mdpi.combohrium.comnih.gov

Functionalized Inorganic Materials

The immobilization of sulfonic acid groups onto the surface of solid inorganic materials, such as silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), or titania (TiO₂), creates highly effective solid acid catalysts. mdpi.comresearchgate.netmdpi.com These materials combine the high surface area and structural stability of the inorganic support with the catalytic activity of the sulfonic acid sites. mdpi.comuq.edu.au

The functionalization can be achieved through several methods:

Grafting/Post-synthesis Modification: This involves chemically attaching molecules containing a sulfonate group (or a precursor like a thiol, which is later oxidized) to the surface of a pre-synthesized inorganic support. mdpi.com For instance, the silanol (B1196071) groups on the surface of silica can serve as anchor points for organosilane precursors. mdpi.com

Co-condensation: This method involves the simultaneous condensation of a silica precursor (like tetraethyl orthosilicate) and an organosilane containing the desired functional group. This approach often results in a more uniform distribution of the functional groups throughout the material's framework. mdpi.comresearchgate.net

By using a precursor containing a hexylbenzene sulfonate group, it is possible to create a functionalized material with specific surface properties. The hexylbenzene tail would impart a degree of hydrophobicity to the surface near the acidic site. mdpi.com This can be highly advantageous in certain catalytic reactions, particularly those involving organic molecules in aqueous media, by enhancing the affinity of nonpolar reactants for the catalytic sites while repelling water, which can sometimes poison the catalyst. mdpi.com The ability to tune the hydrophobic-hydrophilic balance on the catalyst surface is a key strategy for optimizing catalytic performance. uq.edu.au

Immobilization for Catalytic Supports

Similarly, a review of the available literature does not yield specific examples of this compound being immobilized onto catalytic supports. The immobilization of sulfonic acid functional groups is a common strategy to create solid acid catalysts, which are advantageous for their ease of separation and reusability. Research in this area has covered a range of arene- and alkyl-substituted sulfonic acids, but the specific use and catalytic activity of this compound as a supported catalyst have not been reported. Therefore, no detailed research findings or comparative data on its catalytic performance can be provided.

Future Research Directions and Emerging Applications for 2 Hexylbenzene 1 Sulfonic Acid

The exploration of 2-Hexylbenzene-1-sulfonic acid and its broader class of linear alkylbenzene sulfonates (LAS) continues to evolve, driven by the need for greater efficiency, sustainability, and a deeper understanding of their behavior and impact. Future research is poised to unlock new applications and refine existing processes through innovative approaches in synthesis, analysis, catalysis, computational modeling, and environmental science.

Q & A

Q. What laboratory-scale synthesis methods are recommended for 2-Hexylbenzene-1-sulfonic acid?

The synthesis typically involves sulfonation of hexylbenzene using concentrated sulfuric acid or chlorosulfonic acid under controlled conditions. Key steps include:

- Sulfonation : React hexylbenzene with sulfonating agents at 80–100°C for 6–8 hours.

- Neutralization : Adjust pH with sodium hydroxide to isolate the sulfonic acid salt.

- Purification : Recrystallize from ethanol/water mixtures to remove unreacted precursors and byproducts .

Considerations : Monitor reaction exothermicity to avoid side reactions (e.g., over-sulfonation). Purity can be confirmed via NMR and FTIR to detect residual sulfonating agents .

Q. What characterization techniques are critical for verifying the structural integrity of this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Confirm alkyl chain attachment to the benzene ring and sulfonic acid group positioning.

- FTIR : Identify S=O stretching (~1040 cm⁻¹) and O-H stretching (~3400 cm⁻¹) bands .

- Chromatography :

- HPLC : Assess purity and quantify residual solvents.

- Ion Chromatography : Detect sulfate byproducts from incomplete sulfonation .

Q. How can researchers optimize solubility and stability in aqueous systems for this compound?

- pH Adjustment : Maintain pH >4 to ensure deprotonation of the sulfonic acid group, enhancing water solubility.

- Surfactant Studies : Evaluate critical micelle concentration (CMC) via conductivity or surface tension measurements. The hexyl chain promotes micelle formation, but chain flexibility may reduce aggregation stability compared to longer alkyl analogs .

Advanced Research Questions

Q. How does the hexyl chain length influence electrochemical and interfacial properties in membrane applications?

The hexyl chain balances hydrophobicity and ion transport efficiency in ion-exchange membranes:

- Morphology : Shorter chains (e.g., hexyl vs. dodecyl) reduce phase separation in polymer matrices, limiting proton conductivity but improving mechanical stability .

- Computational Modeling : Molecular dynamics simulations can predict hydration-dependent ion transport. Compare with experimental impedance spectroscopy data to validate models .

Q. What strategies resolve contradictions between experimental ion transport data and theoretical predictions?

Discrepancies often arise from oversimplified models (e.g., ignoring side-chain flexibility or hydration gradients). Mitigation approaches include:

Q. What degradation mechanisms occur under high-temperature or oxidative conditions, and how can they be mitigated?

- Thermal Degradation : Above 150°C, desulfonation and chain scission occur. TGA-FTIR can identify volatile degradation products (e.g., SO₂).

- Oxidative Stability : Accelerated aging tests (e.g., Fenton’s reagent exposure) reveal hydroxyl radical attack on the sulfonic group. Stabilizers like cerium oxide nanoparticles reduce radical-induced degradation .

Q. How do composite materials incorporating this compound compare to perfluorinated sulfonic acid (PFSA) ionomers?

- Proton Conductivity : PFSAs (e.g., Nafion) outperform due to superior phase-separated morphology, but hexylbenzene derivatives offer cost advantages and tunable hydrophobicity.

- Durability : Composite membranes with graphene oxide or SiO₂ improve mechanical strength and reduce fuel crossover in fuel cells .

Methodological Guidance for Data Analysis

Q. How should researchers design experiments to analyze conflicting data on micellar behavior?

- Controlled Variables : Systematically vary pH, ionic strength, and temperature.

- Complementary Techniques :

- Dynamic Light Scattering (DLS) : Measure hydrodynamic radius changes.

- Cryo-TEM : Visualize micelle morphology.

- Compare results with computational predictions using density functional theory (DFT) .

Q. What statistical approaches are recommended for validating reproducibility in sulfonic acid studies?

- Design of Experiments (DoE) : Use factorial designs to assess interaction effects (e.g., sulfonation time vs. temperature).

- Uncertainty Quantification : Apply Monte Carlo simulations to error-prone parameters (e.g., purity levels) .

Handling Complex Data Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.